3a-Fluoro-octahydrocyclopenta[c]pyrrole
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Overview
Description
Preparation Methods
The synthesis of 3a-Fluoro-octahydrocyclopenta[c]pyrrole involves several steps. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to achieve higher yields and purity.
Chemical Reactions Analysis
3a-Fluoro-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3a-Fluoro-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 3a-Fluoro-octahydrocyclopenta[c]pyrrole involves its interaction with molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to specific enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3a-Fluoro-octahydrocyclopenta[c]pyrrole can be compared with other similar compounds, such as:
2-Nitroso-octahydrocyclopenta[c]pyrrole: This compound has a nitroso group instead of a fluorine atom, leading to different reactivity and applications.
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole:
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3a-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-3-1-2-6(7)4-9-5-7/h6,9H,1-5H2 |
InChI Key |
VNUBWMGGJPSFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2(C1)F |
Origin of Product |
United States |
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